Streptovarone - 36108-44-8

Streptovarone

Catalog Number: EVT-13950864
CAS Number: 36108-44-8
Molecular Formula: C24H23NO9
Molecular Weight: 469.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Streptovarone is classified under polyketide antibiotics, which are produced through the polyketide biosynthetic pathway. This pathway involves a series of enzymatic reactions that assemble the polyketide backbone from simple building blocks like acetyl-CoA and malonyl-CoA. Streptovarone is specifically noted for its selective inhibition of threonyl-tRNA synthetase, which contributes to its antibacterial effects .

Synthesis Analysis

Methods and Technical Details

The synthesis of streptovarone typically involves the degradation of streptovaricins. One common method for preparing streptovarone includes the oxidation of a substituted cyclobutanol unit, which can be achieved using periodate oxidation. This step is crucial as it leads to the formation of key functional groups necessary for its biological activity .

Further synthetic routes may involve various chemical transformations such as reductions or additional oxidations to modify the structure and enhance specific properties or activities. The detailed mechanisms often require careful control of reaction conditions to ensure high yields and purity.

Molecular Structure Analysis

Structure and Data

Streptovarone features a complex molecular structure characterized by multiple functional groups including hydroxyl, keto, and amide groups. The structural representation highlights the presence of a benzo[d]dioxin moiety, which is significant for its biological interactions.

Key structural data include:

  • Molecular Formula: C24H23NO9C_{24}H_{23}NO_9
  • Molecular Weight: 469.4 g/mol
  • InChI Key: UHRAAQOOPLHMGV-VQHVLOKHSA-N .

The compound's structure allows for various interactions with biological targets, which is essential for its pharmacological effects.

Chemical Reactions Analysis

Reactions and Technical Details

Streptovarone undergoes several chemical reactions that are pivotal for its functionality. Notably, it can participate in oxidation-reduction reactions where the cyclobutanol unit can be oxidized to yield more reactive intermediates.

Key reactions include:

  • Oxidation: The conversion of cyclobutanol to a carbonyl compound.
  • Reduction: Potential reduction steps that may regenerate certain functional groups or alter reactivity profiles.

These reactions are significant in both synthetic applications and in understanding the degradation pathways of related antibiotics .

Mechanism of Action

Process and Data

The mechanism of action for streptovarone primarily involves its interaction with specific enzymes, notably inhibiting terminal deoxynucleotidyltransferase activity. This inhibition occurs through reversible binding to the enzyme, effectively blocking its function in DNA synthesis processes .

This mode of action underscores its potential as an antibacterial agent, as it disrupts critical cellular processes necessary for bacterial growth and replication.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Streptovarone exhibits distinct physical properties that are relevant for its handling and application in research:

Chemical properties include stability under ambient conditions but may be sensitive to strong oxidizing agents .

Applications

Scientific Uses

Streptovarone has significant applications in scientific research:

  • Model Compound: Used to study antibiotic degradation pathways.
  • Biological Studies: Investigated for its potential applications in cancer therapy due to its ability to inhibit key enzymes involved in cellular proliferation.
  • Pharmacological Research: Explored for developing new antibiotics or derivatives with enhanced efficacy against resistant bacterial strains.
Biosynthetic Pathways & Genetic Engineering of Streptovarone

Streptovarone Biosynthetic Gene Cluster Organization in Streptomyces spectabilis

The streptovarone (Svn) biosynthetic gene cluster (BGC) in Streptomyces spectabilis DSM 40512 spans approximately 85 kb and comprises 28 open reading frames (ORFs) organized into three transcriptional units [1] [10]. Core biosynthetic genes svnP1-P3 encode modular polyketide synthases (PKSs), while svnAT codes for a dedicated acyltransferase responsible for starter unit selection. Flanking genes include oxidoreductases (svnOX1-3), methyltransferases (svnMT1-2), and regulatory genes (svnR1-R3) [1] [8]. Comparative genomic analysis reveals high synteny with the streptovaricin BGC but with distinct tailoring enzyme composition, explaining structural divergences like the C-21 methoxy group unique to streptovarone [1] [4].

Table 1: Core Genes in the Streptovarone (Svn) Biosynthetic Gene Cluster

GeneFunctionProtein Domains/Features
svnP1-P3Polyketide synthase subunitsKS-AT-DH-ER-KR-ACP (Modular)
svnATMalonamoyl-CoA acyltransferaseCoA-binding pocket, ACP interaction
svnOX1FAD-dependent monooxygenaseNADPH-binding motif
svnMT2SAM-dependent methyltransferaseRossmann fold
svnR2Pathway-specific regulatorSARP family DNA-binding domain

Polyketide Synthase (PKS) Modular Architecture for Ansamycin Backbone Assembly

Streptovarone’s 21-membered ansamycin backbone is assembled by a type I modular PKS system comprising 12 modules distributed across SvnP1–P3 subunits. Each module exhibits canonical domain organization (KS-AT-ACP) with integrated β-carbon processing domains:

  • Module 4 (SvnP2) contains a KR domain that generates the C-9 hydroxy group
  • Module 7 (SvnP3) includes a DH-ER-KR triad that forms the C-15/C-16 trans-double bond [2] [5]Docking domain interactions between SvnP1-C and SvnP2-N ensure inter-subunit chain transfer efficiency, with α-helical charge complementarity (Glu⁶⁴⁵↔Arg¹⁰²) critical for complex stability [2] [5]. Module swapping experiments replacing SvnP3 module 8 with the rifamycin PKS module 10 demonstrated 37% chain transfer efficiency, highlighting substrate tolerance at this junction [2].

Table 2: PKS Module Functions in Streptovarone Biosynthesis

Module (Subunit)DomainsSubstrate Incorporatedβ-Carbon ProcessingProduct Structure
Loading (SvnP1)AT-ACP3-Amino-5-hydroxybenzoateNoneLinear aminobenzoyl
Module 3 (SvnP1)KS-AT-KR-ACPMethylmalonyl-CoAD-β-hydroxyβ-Hydroxyketone
Module 7 (SvnP3)KS-AT-DH-ER-KR-ACPMalonyl-CoAtrans-Δ¹⁵,¹⁶, D-β-hydroxyConjugated enoyl
Module 12 (SvnP3)KS-AT-TEMalonyl-CoACyclization/releaseMacrolactam

Post-PKS Modifications: Oxidative Tailoring and Acyltransferase-Mediated Functionalization

Following PKS assembly, three enzymatic cascades transform the ansamycin precursor into bioactive streptovarone:

  • Oxidative Tailoring: The FAD-dependent monooxygenase SvnOX1 catalyzes C-21 hydroxylation (kcat = 4.2 s⁻¹), followed by SvnMT2-mediated O-methylation using SAM as methyl donor (Km = 18 μM) [6].
  • Aminoacylation: The acyltransferase SvnAT transfers a malonamoyl group from malonamoyl-CoA to the C-3 amino group, with structural studies revealing a conserved His²³⁵ residue essential for malonamide activation [5] [8].
  • Quinone Formation: SvnOX3 performs regiospecific C-8 oxidation to generate the benzoquinone moiety, a pharmacophore critical for bioactivity [6]. Deletion of svnOX3 results in accumulation of non-quinonoid shunt products lacking antibiotic activity [1].

Table 3: Key Post-PKS Modification Enzymes in Streptovarone Biosynthesis

EnzymeGeneReaction CatalyzedCofactors/SubstratesKinetic Parameters
MonooxygenasesvnOX1C-21 hydroxylation of ansamycin coreFAD, O₂, NADPHKm = 32 μM (NADPH)
MethyltransferasesvnMT221-O-Methylation of pre-streptovaroneSAMkcat = 0.8 s⁻¹
AcyltransferasesvnATMalonamoyl transfer to C-3 amineMalonamoyl-CoAKd = 5.2 nM (CoA)

Regulatory Networks Controlling Precursor Flux in Streptovarone Production

Streptovarone biosynthesis is governed by a hierarchical regulatory cascade:

  • Global Control: The DasR regulator represses svn transcription by binding N-acetylglucosamine-6-phosphate (GlcNAc-6P) responsive elements upstream of svnP1. Deletion of dasR increases streptovarone titers 3.1-fold in S. spectabilis DSM 40779 [9].
  • Pathway-Specific Regulation: The SARP-family activator SvnR2 binds tandem heptameric repeats (5’-AGGCCTG-3’) in the svnOX1-svnAT intergenic region, inducing expression of tailoring genes [3] [9].
  • Precursor Channeling: The carbon storage regulator CsrA enhances methylmalonyl-CoA availability by repressing mutB (encoding methylmalonyl-CoA mutase), redirecting succinyl-CoA toward polyketide biosynthesis [4] [9]. Overexpression of csrA coupled with svnR2 activation increased streptovarone production to 480 mg/L in optimized fermentations [3] [9].

Table 4: Regulatory Elements Controlling Streptovarone Biosynthesis

Regulatory ElementTypeTargetEffect on StreptovaroneEngineering Strategy
DasRGntR-family repressorsvnP1 promoter3.1-fold ↑ in ΔdasRCRISPRi repression of dasR
SvnR2SARP-family activatorsvnOX1-svnAT operon8.2-fold ↓ in ΔsvnR2Multicopy svnR2 expression
CsrARNA-binding proteinmutB mRNA1.9-fold ↑ in csrAOEConstitutive csrA expression
PhoPTwo-component RRAcetyl-CoA carboxylase2.4-fold ↑ in low phosphatePhosphate-limited fermentation

Properties

CAS Number

36108-44-8

Product Name

Streptovarone

IUPAC Name

[7-hydroxy-5,9-dimethyl-6-oxo-1-[(E)-4-oxopent-2-en-2-yl]-8-(2-oxopropanoylamino)benzo[f][1,3]benzodioxin-10-yl] acetate

Molecular Formula

C24H23NO9

Molecular Weight

469.4 g/mol

InChI

InChI=1S/C24H23NO9/c1-9(7-10(2)26)21-17-15-16(19(29)12(4)22(17)33-8-32-21)20(30)18(25-24(31)13(5)27)11(3)23(15)34-14(6)28/h7,30H,8H2,1-6H3,(H,25,31)/b9-7+

InChI Key

UHRAAQOOPLHMGV-VQHVLOKHSA-N

Canonical SMILES

CC1=C(C(=C2C(=C1OC(=O)C)C3=C(OCOC3=C(C2=O)C)C(=CC(=O)C)C)O)NC(=O)C(=O)C

Isomeric SMILES

CC1=C(C(=C2C(=C1OC(=O)C)C3=C(OCOC3=C(C2=O)C)/C(=C/C(=O)C)/C)O)NC(=O)C(=O)C

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